2,4(1H,3H)-Pyrimidinedione, 5-methyl-, hydroperoxide
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Overview
Description
2,4(1H,3H)-Pyrimidinedione, 5-methyl-, hydroperoxide is a chemical compound that belongs to the class of pyrimidinediones. Pyrimidinediones are heterocyclic compounds containing a pyrimidine ring with two keto groups. The 5-methyl substitution and the hydroperoxide functional group make this compound unique. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 5-methyl-, hydroperoxide typically involves the reaction of 5-methyluracil with hydrogen peroxide. The reaction is carried out under controlled conditions to ensure the formation of the hydroperoxide group. The general reaction scheme is as follows:
[ \text{5-Methyluracil} + \text{Hydrogen Peroxide} \rightarrow \text{this compound} ]
The reaction is usually conducted in an aqueous medium at a temperature range of 0-25°C. The pH of the reaction mixture is maintained between 7-8 to optimize the yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully monitored and controlled to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 5-methyl-, hydroperoxide undergoes various types of chemical reactions, including:
Oxidation: The hydroperoxide group can be further oxidized to form more reactive species.
Reduction: The hydroperoxide group can be reduced to form the corresponding alcohol.
Substitution: The methyl group at the 5-position can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of more reactive oxygen species.
Reduction: Formation of 5-methyluracil alcohol.
Substitution: Formation of various substituted pyrimidinediones depending on the nucleophile used.
Scientific Research Applications
2,4(1H,3H)-Pyrimidinedione, 5-methyl-, hydroperoxide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other heterocyclic compounds.
Biology: Studied for its potential role in DNA and RNA interactions due to its structural similarity to nucleobases.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 5-methyl-, hydroperoxide involves its interaction with biological molecules. The hydroperoxide group can generate reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to the modification of nucleic acids, proteins, and lipids, affecting various cellular pathways. The compound’s ability to interact with nucleic acids makes it a potential candidate for antiviral and anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
5-Methyluracil: Lacks the hydroperoxide group but shares the pyrimidinedione structure.
2,4(1H,3H)-Pyrimidinedione: Lacks both the methyl and hydroperoxide groups.
5-Fluorouracil: Contains a fluorine atom at the 5-position instead of a methyl group.
Uniqueness
2,4(1H,3H)-Pyrimidinedione, 5-methyl-, hydroperoxide is unique due to the presence of both the 5-methyl and hydroperoxide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
12634-48-9 |
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Molecular Formula |
C5H6N2O4 |
Molecular Weight |
158.11 g/mol |
IUPAC Name |
3-hydroperoxy-5-methyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C5H6N2O4/c1-3-2-6-5(9)7(11-10)4(3)8/h2,10H,1H3,(H,6,9) |
InChI Key |
QMBMXQUMVMFUOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC(=O)N(C1=O)OO |
Origin of Product |
United States |
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